molecular formula C10H11F3S3 B1659501 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene CAS No. 65516-85-0

1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene

Cat. No. B1659501
CAS RN: 65516-85-0
M. Wt: 284.4 g/mol
InChI Key: FQGDLFLKJDPASE-UHFFFAOYSA-N
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Description

1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the benzene family and is commonly referred to as TMTF.

Mechanism of Action

The mechanism of action of 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene is not fully understood. However, it is believed that the compound interacts with biological molecules such as proteins and enzymes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene has been shown to exhibit various biochemical and physiological effects. Studies have shown that the compound has antioxidant properties, which can help to protect cells from oxidative stress. Additionally, TMTF has been shown to exhibit antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene in lab experiments is its high purity and stability. The compound is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of using TMTF is its limited solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for the study of 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene. One potential direction is the development of new materials based on TMTF. The compound has been shown to exhibit unique properties that could be useful in the development of new materials with specific properties. Additionally, further studies could be conducted to better understand the mechanism of action of TMTF and its potential applications in the field of medicine.
Conclusion
1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene is a chemical compound that has shown significant potential in various scientific fields. The compound is relatively easy to synthesize and has been shown to exhibit unique properties that could be useful in the development of new materials and medicines. Further studies are needed to better understand the mechanism of action of TMTF and its potential applications.

Scientific Research Applications

1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of material science. TMTF has been used as a building block for the synthesis of various organic materials such as polymers and dendrimers.

properties

IUPAC Name

1,2,3-tris(methylsulfanyl)-5-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3S3/c1-14-7-4-6(10(11,12)13)5-8(15-2)9(7)16-3/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQGDLFLKJDPASE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=CC(=C1SC)SC)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334868
Record name 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene

CAS RN

65516-85-0
Record name 1,2,3-Tris(methylsulfanyl)-5-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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